5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride basic properties
5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride basic properties
Foreword for the Researcher
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride, commonly known as MEAI or 5-methoxy-2-aminoindane. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that explains the causality behind its properties and the experimental logic for its characterization. This guide is structured to flow from fundamental physicochemical properties to complex pharmacological actions and finally to the practical aspects of handling and analysis, providing a holistic view of this intriguing molecule.
Introduction: A Profile of a Novel Psychoactive Agent
5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic organic compound belonging to the 2-aminoindane class of molecules.[1][2] It has garnered significant scientific interest for its unique pharmacological profile as a selective serotonin releasing agent (SSRA).[2] Known by synonyms such as MEAI, 5-MeO-AI, and its developmental code name CMND-100, this compound produces mild euphoric and stimulant effects, often described as an "alcohol-like" experience, and has been shown to reduce the desire for alcohol consumption.[2][3]
Initially identified in the designer drug market, its distinct mechanism of action and favorable preliminary safety profile have positioned it as a promising candidate for therapeutic development.[2][3][4] It is currently under investigation for the treatment of alcoholism, cocaine use disorder, and metabolic syndrome, including obesity.[2][5] This guide provides an in-depth exploration of its core basic properties, from its chemical structure to its biological interactions.
Physicochemical Properties: The Foundation of Activity
The physical and chemical characteristics of a molecule are paramount as they dictate its solubility, stability, absorption, and ultimately, its biological activity. MEAI hydrochloride is formulated as a salt to enhance these properties for research and pharmaceutical applications.[6]
Chemical Identity
Physical and Spectroscopic Data
The conversion of the freebase amine to its hydrochloride salt is a standard practice in medicinal chemistry to improve stability and aqueous solubility, which is crucial for consistent formulation and biological testing.
| Property | Value | Source |
| Molecular Weight | 199.7 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| UV λmax | 225, 281 nm | [7] |
| Solubility (at ambient temp.) | DMF: 5 mg/mLDMSO: 15 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [7] |
Basicity and Ionization (pKa)
This property is fundamental for:
-
Receptor Interaction: The ionized form is often responsible for forming ionic bonds with acidic amino acid residues in receptor binding pockets.
-
Membrane Permeability: The non-ionized freebase is more lipophilic and is required to cross the blood-brain barrier and other biological membranes. At physiological pH (~7.4), a significant portion of MEAI will exist in its protonated, water-soluble form.
Synthesis and Analytical Characterization
A robust and reproducible synthetic route is essential for obtaining high-purity material for research. The synthesis of substituted 2-aminoindanes typically involves the construction of the indane core followed by the introduction of the amine functionality.
Retrosynthetic Strategy
The synthesis of MEAI logically begins from a commercially available precursor, which is then functionalized to build the final molecule. A common strategy involves the intramolecular cyclization of a phenylpropanoic acid derivative to form an indanone, which serves as a key intermediate.
Experimental Protocol: Synthesis of MEAI-HCl (Illustrative)
This protocol is a representative example based on established chemical principles for analogous compounds.[1][6]
Step 1: Friedel-Crafts Acylation to form 5-Methoxy-1-indanone
-
To a stirred solution of 3-methoxyphenylacetic acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at a reduced temperature (-5°C to 0°C).[1]
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring it over ice and an aqueous HCl solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure to yield the crude indanone. Purify via column chromatography or recrystallization.
Step 2: Oximation of 5-Methoxy-1-indanone
-
Dissolve the purified indanone in a solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Reflux the mixture for several hours until the starting material is consumed.
-
Cool the reaction mixture and precipitate the oxime product by adding water. Filter and dry the solid.
Step 3: Reduction of the Oxime to the Primary Amine (MEAI Freebase)
-
Dissolve the oxime in a suitable solvent (e.g., acetic acid or ethanol).
-
Add a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 50-60 psi) for several hours.[8]
-
Filter the catalyst and neutralize the filtrate with a base (e.g., NaOH) to pH >10.
-
Extract the aqueous layer with an organic solvent to isolate the MEAI freebase. Dry and concentrate the organic extracts.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified MEAI freebase in a dry, non-polar solvent like diethyl ether or ethyl acetate.[6]
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Analytical Protocol: Purity and Identity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of volatile and semi-volatile compounds like MEAI.
-
Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the same solvent to a known concentration.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Conditions (Typical): Use a non-polar column (e.g., DB-5ms). Start with an oven temperature of ~100°C, hold for 1 minute, then ramp at 15-20°C/min to ~280°C and hold for 5-10 minutes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identification: Compare the retention time and the mass fragmentation pattern of the analyte peak with the certified reference standard.
-
Purity Assessment: Calculate the peak area percentage of the MEAI peak relative to all other peaks in the chromatogram.
-
Pharmacological Profile
The pharmacology of MEAI is central to its therapeutic potential and is characterized by its selective action on the serotonin system.
Mechanism of Action: A Selective Serotonin Releaser
Caption: Proposed mechanism of MEAI at a serotonergic synapse.
Pharmacokinetic (PK) Profile
Pharmacokinetic studies, primarily conducted in rats, reveal a dynamic profile characterized by rapid absorption and elimination.[3][10]
| PK Parameter (Rat Data) | Value | Significance |
| Half-life (t½) | 0.5 – 0.7 hours | Indicates a short duration of action, potentially reducing the window for adverse effects. |
| Oral Bioavailability (10 mg/kg) | ~25% | Low bioavailability suggests significant first-pass metabolism.[10] |
| Kinetics | Non-linear | Bioavailability increased by 500% at a higher dose (90 mg/kg), indicating saturation of metabolic pathways.[10] |
| Brain Penetration | Rapid; Plasma-to-brain ratio of 3–5.5 | The compound readily crosses the blood-brain barrier to exert its effects on the CNS.[1][10] |
| Metabolism | N-acetylation and oxidative demethylation | Two primary metabolites have been identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI.[3] |
The low oral bioavailability has prompted exploration of alternative delivery routes, such as intranasal administration, to bypass first-pass metabolism and enhance CNS access.[11]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any biologically active compound.
Toxicological Summary
Preclinical evaluation of MEAI in rats has demonstrated a favorable safety profile.
-
Acute Toxicity: Doses of 10 and 30 mg/kg did not produce significant adverse clinical effects.[4]
-
Cytotoxicity: Low cytotoxicity was observed in in vitro assays.[4]
-
Interaction with Alcohol: Critically, mixtures of MEAI and ethanol did not induce synergistic or additive neurotoxicity, which supports its development as a potential treatment for alcoholism.[4]
Laboratory Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle the solid powder in a ventilated enclosure or fume hood to minimize inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: For weighing or handling larger quantities of powder, a respirator may be warranted based on a site-specific risk assessment.[12]
-
Storage and Stability
To ensure the long-term integrity of the compound:
-
Stability: The hydrochloride salt form confers greater stability compared to the freebase. Stock solutions, particularly in aprotic solvents like DMSO, should be stored at -20°C or -80°C and can be stable for months.[13] Avoid repeated freeze-thaw cycles.
Conclusion
5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is a compound of significant interest, bridging the gap between recreational psychoactives and legitimate therapeutic agents. Its well-defined chemical properties, coupled with a selective and potent mechanism as a serotonin-releasing agent, make it a valuable tool for neuropharmacological research. The ongoing clinical development for addiction and metabolic disorders underscores its potential.[5] For the research scientist, a thorough understanding of its basic properties—from synthesis and handling to its pharmacokinetic and pharmacodynamic profile—is the critical foundation for designing meaningful experiments and unlocking its full therapeutic promise.
References
- Benchchem. (n.d.). 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6.
- Benchchem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7.
- Cayman Chemical. (n.d.). MEAI (hydrochloride) (CAS 81593-54-6).
- Quiver Quantitative. (2026, February 6). Clearmind Medicine Inc. Partners with Polyrizon Ltd. to Develop Innovative Intranasal Formulation for MEAI in CNS Disorders.
- Wikipedia. (n.d.). MEAI.
- Chemsrc. (2025, August 25). 5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6.
- Cayman Chemical. (n.d.). MMAI (hydrochloride) (CAS Number: 132980-17-7).
- MedChemExpress. (n.d.). MMAI (5-Methoxy-6-methyl-2-aminoindan) | Serotonin Releasing Agent.
- ResearchGate. (2025, August 7). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride.
- Shimshoni, J., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 352, 29-39.
- ChemicalBook. (2025, July 4). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0.
- PubMed. (2018, March 15). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent.
- AdisInsight. (n.d.). 5-Methoxy 2-aminoindane - Clearmind Medicine.
- Clearmind Medicine. (n.d.). Science and IP.
- DoverMEI. (2025, October 23). Safety Considerations When Operating Pneumatic Conveying Systems.
Sources
- 1. 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6 | Benchchem [benchchem.com]
- 2. MEAI - Wikipedia [en.wikipedia.org]
- 3. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 4. Science and IP [clearmindmedicine.com]
- 5. 5-Methoxy 2-aminoindane - Clearmind Medicine - AdisInsight [adisinsight.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clearmind Medicine Inc. Partners with Polyrizon Ltd. to Develop Innovative Intranasal Formulation for MEAI in CNS Disorders [quiverquant.com]
- 12. dovermei.com [dovermei.com]
- 13. medchemexpress.com [medchemexpress.com]
